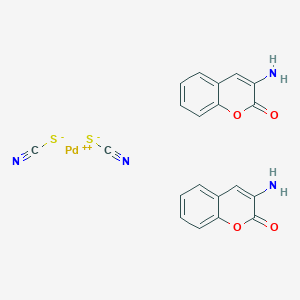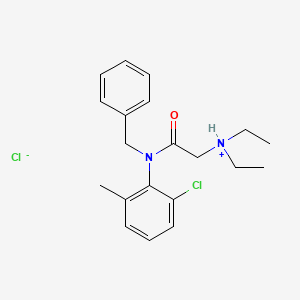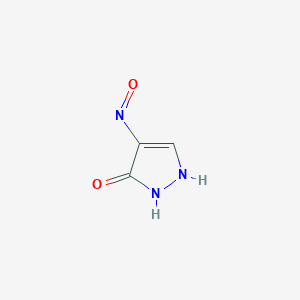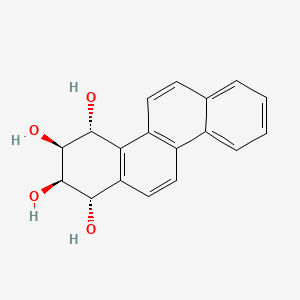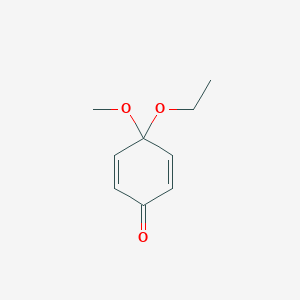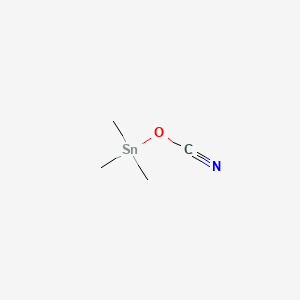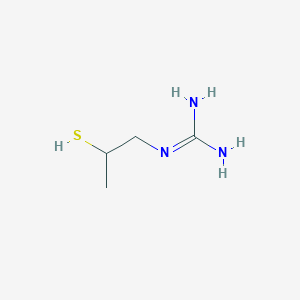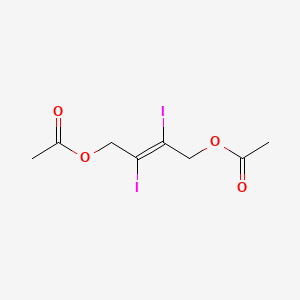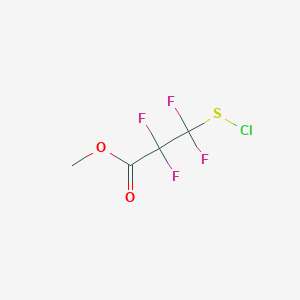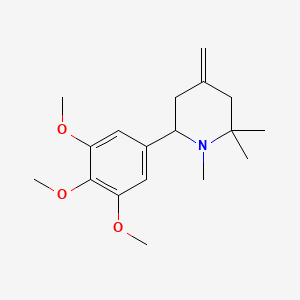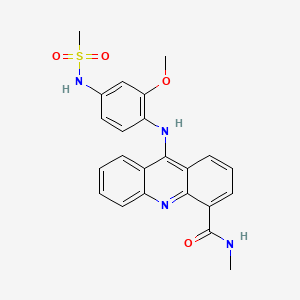
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves several stepsThe reaction conditions typically involve the use of high-performance liquid chromatography for purification
Analyse Chemischer Reaktionen
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various functional groups on the acridinecarboxamide structure.
Biology: The compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown potential as an anticancer agent, particularly against solid tumors.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. It targets specific molecular pathways involved in cell proliferation and apoptosis, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- is unique compared to other similar compounds due to its enhanced activity against solid tumors. Similar compounds include:
Amsacrine: A clinical antileukemia drug with a similar structure but less activity against solid tumors.
CI-921: An analogue of amsacrine with improved solid tumor activity, similar to 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl-. The uniqueness of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- lies in its specific functional groups that enhance its anticancer properties.
Eigenschaften
CAS-Nummer |
76708-55-9 |
|---|---|
Molekularformel |
C23H22N4O4S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
9-[4-(methanesulfonamido)-2-methoxyanilino]-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4S/c1-24-23(28)17-9-6-8-16-21(15-7-4-5-10-18(15)25-22(16)17)26-19-12-11-14(13-20(19)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26) |
InChI-Schlüssel |
NTXUJEYVGWIFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




